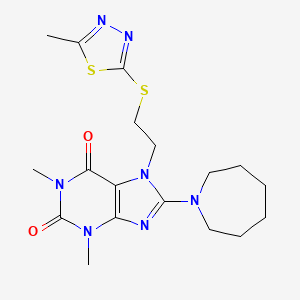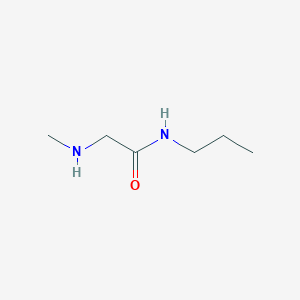
Fmoc-Ala(1-Pyz)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ala(1-Pyz)-OH is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of the amino acid alanine, and is commonly used as a building block in the synthesis of peptides and proteins. In
Mécanisme D'action
The mechanism of action of Fmoc-Ala(1-Pyz)-OH is complex and varies depending on the specific application. In general, however, this compound is used as a building block in the synthesis of peptides and proteins. When incorporated into a peptide or protein, this compound can affect the structure, stability, and function of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the molecule in which it is incorporated. However, in general, this compound can affect the structure, stability, and function of peptides and proteins. Additionally, this compound can be used to study biochemical pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fmoc-Ala(1-Pyz)-OH in lab experiments is that it is a relatively simple and straightforward molecule to synthesize. Additionally, this compound is widely available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to incorporate into certain peptides and proteins, which can limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for research involving Fmoc-Ala(1-Pyz)-OH. One potential direction is the development of new synthetic methods for this compound and related compounds, which could lead to the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in the study of biochemical pathways and cellular processes. Finally, further research is needed to explore the potential limitations and drawbacks of using this compound in lab experiments, and to develop new methods and techniques for overcoming these limitations.
Méthodes De Synthèse
The synthesis of Fmoc-Ala(1-Pyz)-OH involves a series of chemical reactions, beginning with the reaction of alanine with pyrazole-1-carboxylic acid. This reaction yields a protected form of alanine, which is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form this compound. The final product is purified through a series of chromatography steps to remove impurities and ensure purity.
Applications De Recherche Scientifique
Fmoc-Ala(1-Pyz)-OH is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a building block in the synthesis of peptides and proteins, and is often used as a starting material for the synthesis of more complex molecules. Additionally, this compound is used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical pathways and cellular processes.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMKADLAIDVGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2394030.png)

![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)
![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)



![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)


![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)